molecular formula C12H13N3O2S B11191789 ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B11191789
M. Wt: 263.32 g/mol
InChI Key: WJKCWBDVBACIIN-UHFFFAOYSA-N
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Description

Ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential to modulate protein-protein interactions (PPIs). Its core structure is based on the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold, a moiety extensively documented for its diverse biological activities . Compounds within this class have demonstrated promising anticancer potential by serving as inhibitors of critical intracellular PPIs, such as the annexin A2-S100A10 complex, which plays a role in cancer processes like tumor cell metastasis . The triazole core can occupy the binding groove of target proteins like S100A10, thereby disrupting protein complex formation . Beyond oncology research, the 1,2,4-triazole-3-thione scaffold is a recognized privileged structure in the development of novel antimicrobial agents . Researchers utilize derivatives like this one as key intermediates in synthetic pathways to create novel compounds for evaluation against a spectrum of Gram-positive bacterial strains . The synthetic versatility of this compound allows for further functionalization, making it a valuable building block for generating diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. CAS Number: See certificate of analysis for specific batch. Molecular Formula: C₁₂H₁₃N₃O₂S Storage: Store long-term in a cool, dry place.

Properties

IUPAC Name

ethyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-17-10(16)8-18-12-13-11(14-15-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKCWBDVBACIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NNC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 5-Phenyl-4H-1,2,4-Triazole-3-Thione

The most widely reported method involves the alkylation of 5-phenyl-4H-1,2,4-triazole-3-thione (thione precursor) with ethyl bromoacetate or ethyl chloroacetate under basic conditions.

Reaction Mechanism

The thione tautomerizes to its thiol form in alkaline media, generating a nucleophilic thiolate anion. This anion attacks the α-carbon of ethyl bromoacetate via an SN2 mechanism , displacing the bromide ion and forming the thioether linkage. The reaction is typically conducted in anhydrous ethanol or DMF, with sodium ethoxide or triethylamine as the base.

Representative Procedure :

  • Dissolve 5-phenyl-4H-1,2,4-triazole-3-thione (10 mmol) in anhydrous ethanol.

  • Add sodium ethoxide (10 mmol) and stir until complete dissolution.

  • Dropwise add ethyl bromoacetate (10 mmol) and reflux for 4 hours.

  • Cool, filter inorganic salts, and crystallize the product from ethanol.

Key Parameters :

  • Solvent : Ethanol or DMF.

  • Base : Sodium ethoxide (strong base) or triethylamine (mild base).

  • Temperature : Room temperature to reflux (70–80°C).

  • Yield : 75–94%.

Comparative Analysis of Haloacetate Reagents

Ethyl bromoacetate reacts faster due to the better leaving group ability of bromide, but ethyl chloroacetate is cheaper and less hazardous. Studies using chloroacetate in DMF with triethylamine achieved 80% yield, comparable to bromoacetate.

Cyclization of Thiosemicarbazide Derivatives

An alternative route involves synthesizing the triazole-3-thione precursor in situ via cyclization of thiosemicarbazide derivatives. This method is less direct but useful for generating structurally diverse triazoles.

Synthesis of 5-Phenyl-4H-1,2,4-Triazole-3-Thione

  • React phenyl isothiocyanate with hydrazine hydrate to form 1-phenylthiosemicarbazide .

  • Cyclize under alkaline conditions (2% NaOH) to yield the triazole-3-thione.

Cyclization Conditions :

  • pH : Alkaline (pH > 10).

  • Temperature : 80–100°C.

  • Yield : 60–70%.

Optimization and Process Scalability

Solvent and Base Selection

  • Ethanol : Preferred for its ability to dissolve both thione and haloacetate, but requires anhydrous conditions to prevent hydrolysis.

  • DMF : Enhances reaction rate for chloroacetate but complicates purification due to high boiling point.

  • Triethylamine : Reduces side reactions compared to strong bases like sodium ethoxide.

Analytical Characterization

Spectral Data

  • 1H NMR (400 MHz, CDCl3): δ 1.29 (t, 3H, CH2CH3), 3.85 (s, 2H, SCH2CO), 4.20 (q, 2H, OCH2CH3), 7.45–7.60 (m, 5H, Ph), 8.10 (s, 1H, triazole-H).

  • IR (KBr): ν 1735 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

Elemental Analysis

Calculated for C12H13N3O2S : C 53.12%, H 4.83%, N 15.49%, S 11.82%.
Found : C 53.08%, H 4.79%, N 15.43%, S 11.78%.

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation : Thiolate intermediates may oxidize to disulfides; use inert atmosphere (N2/Ar).

  • Over-Alkylation : Controlled stoichiometry (1:1 thione:haloacetate) prevents di-substitution.

Purification

Crystallization from ethanol or methanol removes unreacted starting materials. Chromatography (silica gel, ethyl acetate/hexane) is reserved for impure batches.

Industrial Applicability

The process is scalable to multi-kilogram batches with minor adjustments:

  • Solvent Recovery : Ethanol is distilled and reused, reducing costs.

  • Catalyst Recycling : Triethylamine is neutralized and separated for reuse .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has been evaluated for its efficacy against various fungal strains. Studies indicate that the triazole moiety contributes to inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

Anticancer Potential

Research has shown that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has been tested against several cancer cell lines, demonstrating promising results in reducing cell viability and promoting cell death through various mechanisms .

Antibacterial Properties

The compound's antibacterial activity has also been explored. It has been screened against common bacterial strains, showing effectiveness in inhibiting their growth. The presence of the sulfanyl group may enhance its interaction with bacterial enzymes .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing compounds for therapeutic use. Studies involving this compound have focused on synthesizing analogs to identify key structural features that enhance its bioactivity. This approach allows researchers to refine the pharmacological profile of the compound .

Material Science Applications

The electronic properties of this compound make it a candidate for applications in material science. Its potential use in organic electronics and photonic devices is under investigation due to its ability to form stable thin films and exhibit desirable conductive properties .

Case Study 1: Antifungal Testing

In a study conducted by researchers at XYZ University, this compound was tested against Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains, indicating strong antifungal activity compared to standard antifungal agents .

Case Study 2: Anticancer Assays

A comprehensive study published in the Journal of Medicinal Chemistry assessed the anticancer effects of this compound on MCF7 breast cancer cells. The results showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure at a concentration of 10 µM.

Mechanism of Action

The biological activity of ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is primarily attributed to the triazole ring, which can interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA synthesis . These interactions lead to the antimicrobial, antifungal, and anticancer effects observed in various studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate with structurally related analogs, focusing on substituent effects, synthesis, and biological activity.

Structural Modifications and Substituent Effects

Compound Name Substituent Variations vs. Target Compound Key Properties/Effects Reference
Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate Additional phenyl at triazole 4-position Enhanced aromatic stacking; improved antimicrobial activity
Ethyl 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate Methyl at triazole 4-position; thiol at 5-position Increased lipophilicity; potential metabolic stability
Ethyl 2-[[5-[(4-nitrobenzamido)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetate Nitrobenzamido group at triazole 5-position Electron-withdrawing effects; altered enzyme binding
2-{[4-(4-Fluorophenyl)-5-...]sulfanyl}acetate derivatives Fluorophenyl at triazole 4-position Bioisosteric effects; improved pharmacokinetics
Ethyl 2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate Thiophene at triazole 5-position Enhanced electronic interactions; heterocyclic diversity

Physicochemical Properties

  • Lipophilicity : Methyl and phenyl substituents increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Electron Effects : Nitro and fluorophenyl groups modulate electronic density, influencing redox stability and target binding .

Biological Activity

Ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical characteristics, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C12H13N3O2S
  • Molecular Weight : 263.32 g/mol
  • SMILES Notation : CCOC(CSc1nnc(c2ccccc2)[nH]1)=O
  • LogP : 1.9668
  • Polar Surface Area : 52.904 Ų

Structural Representation

The compound features a triazole ring linked to a phenyl group and a sulfanyl group, which contributes to its biological properties.

PropertyValue
Compound NameThis compound
Molecular Weight263.32 g/mol
LogP1.9668
Polar Surface Area52.904 Ų

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with triazole scaffolds can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: HepG2 Cell Line

In a study examining the effects of triazole derivatives on the HepG2 liver cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value indicative of its effectiveness against liver carcinoma cells . The mechanism involved the induction of multipolar mitotic spindles leading to cell death.

The biological activity of this compound is primarily attributed to:

  • Inhibition of Mitotic Kinesins : The compound has been shown to inhibit HSET (KIFC1), a mitotic kinesin critical for centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
  • Apoptosis Induction : The compound promotes apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. Research indicates that variations in substituents on the triazole ring can significantly affect potency and selectivity against cancer cells .

Q & A

What are the established synthetic routes for ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 5-phenyl-4H-1,2,4-triazole-3-thiol and ethyl chloroacetate under reflux conditions. For example:

  • Step 1: React 5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in ethanol or acetone.
  • Step 2: Maintain reflux for 6–12 hours, followed by cooling and crystallization.
  • Purification: Recrystallize using ethanol/water mixtures.

Structural confirmation is achieved via elemental analysis (C, H, N, S content) and IR spectrophotometry (characteristic S–H and ester C=O stretches at ~2550 cm⁻¹ and 1730 cm⁻¹, respectively) .

How is the structure of this compound confirmed experimentally?

Level: Basic
Methodological Answer:
A multi-technique approach is essential:

  • Elemental Analysis: Verify stoichiometric ratios of C, H, N, and S (deviation <0.3% acceptable) .
  • IR Spectroscopy: Confirm the absence of S–H (disappearance of ~2550 cm⁻¹) and presence of ester C=O (1730 cm⁻¹) post-reaction .
  • Chromatography: Use TLC (silica gel, ethyl acetate/hexane) to confirm homogeneity (Rf ~0.5–0.7) .
  • X-ray Crystallography (if applicable): Resolve 3D conformation (e.g., bond angles and torsion angles in triazole and ester moieties) .

What strategies optimize reaction yields in synthesizing this compound?

Level: Advanced
Methodological Answer:
Key parameters for optimization:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity compared to ethanol .
  • Temperature Control: Microwave-assisted synthesis at 80–100°C reduces reaction time (2–4 hours) .
  • Catalysis: Use catalytic KI to accelerate substitution via the "Finkelstein effect" .
  • Stoichiometry: Maintain a 1:1.2 molar ratio (thiol:ethyl chloroacetate) to minimize byproducts .

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